Molecular Weight and Lipophilicity: Balancing Membrane Permeability with Synthetic Tractability
The 3‑ethyl substituent confers a molecular weight of 162.19 g/mol , which is intermediate between the 3‑methyl analog (148.17 g/mol ) and the 3‑cyclobutyl analog (188.23 g/mol [1]). This incremental increase in molecular weight and associated lipophilicity is known to enhance membrane permeability compared to the methyl derivative while maintaining favorable synthetic accessibility .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 162.19 g/mol |
| Comparator Or Baseline | 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: 148.17 g/mol; 3-cyclobutyl-1H-pyrazolo[3,4-b]pyridin-5-amine: 188.23 g/mol |
| Quantified Difference | 3-ethyl: +14.02 g/mol vs. 3-methyl; -26.04 g/mol vs. 3-cyclobutyl |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
Molecular weight directly influences passive diffusion and solubility; the 3‑ethyl analog occupies a middle ground that may balance permeability and synthetic yield better than either extreme.
- [1] PubChem. (n.d.). 3-Cyclobutyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CID 137947852). View Source
